
4,8,12-Trimethyloctadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8,12-Trimethyloctadecanoic acid is a methyl-branched fatty acid. It is a derivative of octadecanoic acid, with methyl groups attached at the 4th, 8th, and 12th carbon positions. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12-Trimethyloctadecanoic acid typically involves the alkylation of octadecanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where octadecanoic acid is reacted with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective methylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation of precursor compounds. This method ensures high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4,8,12-Trimethyloctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4,8,12-Trimethyloctadecanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of methyl branching on fatty acid properties.
Biology: Investigated for its role in cellular membrane structure and function.
Medicine: Explored for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of specialized lubricants and surfactants.
Mécanisme D'action
The mechanism of action of 4,8,12-Trimethyloctadecanoic acid involves its interaction with cellular membranes. The methyl branches influence the fluidity and permeability of the membrane, affecting various cellular processes. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,8,12-Trimethyltridecanoic acid: Another methyl-branched fatty acid with similar structural features but a shorter carbon chain.
Phytanic acid: A branched-chain fatty acid derived from phytol, with similar methyl branching.
Uniqueness
4,8,12-Trimethyloctadecanoic acid is unique due to its specific methyl branching pattern and longer carbon chain, which confer distinct physical and chemical properties. These features make it particularly useful in studies related to membrane dynamics and fatty acid metabolism.
Propriétés
Numéro CAS |
114161-36-3 |
|---|---|
Formule moléculaire |
C21H42O2 |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
4,8,12-trimethyloctadecanoic acid |
InChI |
InChI=1S/C21H42O2/c1-5-6-7-8-11-18(2)12-9-13-19(3)14-10-15-20(4)16-17-21(22)23/h18-20H,5-17H2,1-4H3,(H,22,23) |
Clé InChI |
UHTKDSHVHMAEDU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)CCCC(C)CCCC(C)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


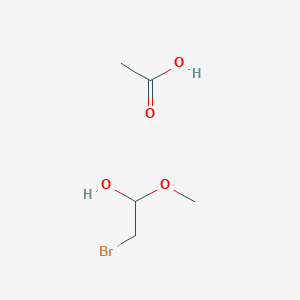
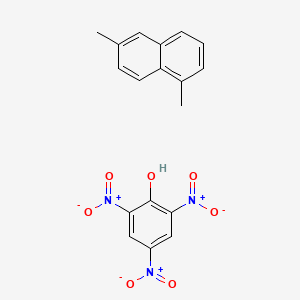

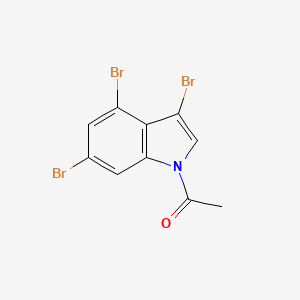
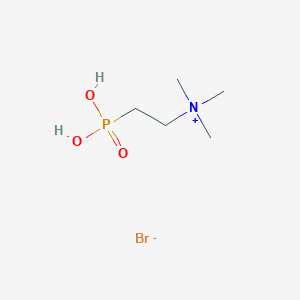

![N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine](/img/structure/B14313104.png)
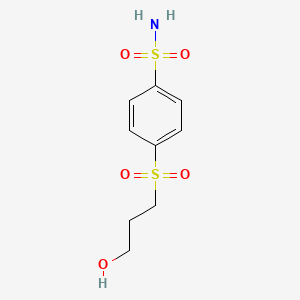

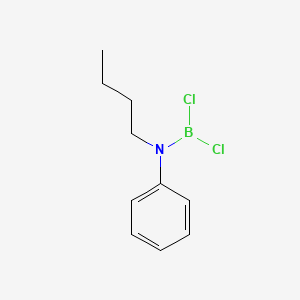
![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
![3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]-](/img/structure/B14313141.png)

